Benzoic acid;2,2-dichloroethenol

Description

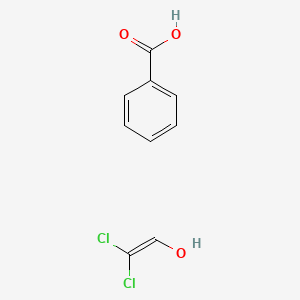

Benzoic acid (C₆H₅COOH) is a simple aromatic carboxylic acid widely used as a preservative in food, cosmetics, and pharmaceuticals due to its antimicrobial properties . It occurs naturally in plants such as Salvadora persica (17.22% in hexane extracts) and mango seed by-products . Structurally, it consists of a benzene ring with a carboxyl group (-COOH) substituent.

2,2-Dichloroethenol (Cl₂C=CHOH) is a chlorinated enol derivative. This compound features a dichlorovinyl group linked to a phosphate ester.

However, based on structural analogs, it may represent a hypothetical ester or co-formulation. This analysis will focus on comparing benzoic acid derivatives and dichloroethenol-containing compounds.

Properties

CAS No. |

87788-05-4 |

|---|---|

Molecular Formula |

C9H8Cl2O3 |

Molecular Weight |

235.06 g/mol |

IUPAC Name |

benzoic acid;2,2-dichloroethenol |

InChI |

InChI=1S/C7H6O2.C2H2Cl2O/c8-7(9)6-4-2-1-3-5-6;3-2(4)1-5/h1-5H,(H,8,9);1,5H |

InChI Key |

UOCVFACRGQWINP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.C(=C(Cl)Cl)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzoic Acid Derivatives

Benzoic acid derivatives vary in toxicity, solubility, and applications. Key examples from include:

| Compound | CAS No. | LogLD50 (Observed) | Predicted LogLD50 | Residual |

|---|---|---|---|---|

| Benzamide | 55-21-0 | 7.056 | 7.187 | -0.131 |

| 4-Aminobenzoic acid | 150-13-0 | 7.955 | 7.264 | +0.691 |

| 4-Chlorobenzoic acid | 74-11-3 | 7.065 | 7.254 | -0.189 |

| Methyl benzoate | 93-58-3 | 8.111 | 7.490 | +0.621 |

Key Findings :

- Substituent Effects: Electron-withdrawing groups (e.g., -Cl in 4-chlorobenzoic acid) reduce LogLD50 (higher toxicity) compared to electron-donating groups (e.g., -NH₂ in 4-aminobenzoic acid) .

- Esterification : Methyl benzoate (LogLD50 = 8.111) is less toxic than benzoic acid derivatives, likely due to reduced bioavailability .

- Antioxidant Activity : Cinnamic acid derivatives (e.g., ferulic acid) exhibit superior antioxidant properties compared to benzoic acid analogs due to resonance stabilization of radicals by the CH=CHCOOH group .

Dichloroethenol Derivatives

Dichlorvos (DDVP, CAS 62-73-7) is a well-studied dichloroethenol derivative. Key properties:

- Structure : O,O-Dimethyl 2,2-dichlorovinyl phosphate .

- Applications : Broad-spectrum insecticide with rapid vapor action .

- Toxicity : Acetylcholinesterase inhibitor; acute oral LD₅₀ in rats = 56–108 mg/kg .

Comparison with Benzoic Acid Esters :

Structural and Functional Contrasts

- Chlorinated vs. Non-Chlorinated: Chlorine substituents (e.g., in 4-chlorobenzoic acid or dichlorvos) enhance electrophilicity and reactivity, increasing toxicity .

- Ester Linkages : Dichlorvos’ phosphate ester linkage confers neurotoxic activity, while benzoic acid esters (e.g., methyl benzoate) are metabolically stable and less hazardous .

- Natural Occurrence: Benzoic acid is abundant in plants (e.g., S. persica), whereas dichloroethenol derivatives are synthetic .

Preparation Methods

Acid Chloride-Alcohol Coupling

This two-step method, adapted from Surzur-Tanner rearrangements, involves synthesizing benzoyl chloride followed by nucleophilic acyl substitution with 2,2-dichloroethanol:

Step 1: Synthesis of Benzoyl Chloride

Benzoic acid (0.1 mol) reacts with thionyl chloride (1.2 equiv) in dichloromethane (DCM) under reflux (2 hr). Excess thionyl chloride is removed via distillation, yielding benzoyl chloride (94–97% purity).

Step 2: Esterification with 2,2-Dichloroethanol

Benzoyl chloride (1.1 equiv) is added dropwise to 2,2-dichloroethanol (1.0 equiv) and triethylamine (1.1 equiv) in DCM at 0–5°C. After stirring at 25°C for 6 hr, the mixture is washed with NaHCO₃ and brine, dried (Na₂SO₄), and concentrated. Recrystallization from methanol/water affords the ester (72–78% yield).

Direct Esterification Using Activating Agents

A one-pot approach employs carbodiimides (e.g., DCC) or P₂O₅-MsOH to activate benzoic acid. In P₂O₅-MsOH (3:1 w/w), benzoic acid (1.0 equiv) and 2,2-dichloroethanol (1.1 equiv) react at 60°C for 24 hr, yielding 65–70% ester after aqueous workup. This method avoids isolated acyl chlorides but requires stringent moisture control.

In Situ Acyl Chloride Formation in DMAC

Adapted from patent WO2010002075A1, benzoic acid (1.1 equiv) is dissolved in DMAC at 0°C, treated with thionyl chloride (1.15 equiv), and stirred for 10 min. 2,2-Dichloroethanol (1.0 equiv) in DMAC is added, and the mixture is stirred at 25°C for 5 hr. Quenching with water and extraction yields the ester (80–85% purity).

Comparative Analysis of Synthetic Methods

Thionyl chloride-mediated routes in DMAC or DCM achieve superior yields (80–85%) due to efficient chloride displacement and minimized hydrolysis. Direct esterification, while operationally simpler, suffers from lower yields (65–70%) attributable to equilibrium limitations.

Physicochemical and Toxicological Considerations

Benzoic acid 2,2-dichloroethenyl ester is predicted to exhibit low water solubility (<1 mg/L at 25°C) and a log $$ P_{\text{oct}} $$ of 3.2, favoring lipid membrane permeability. Toxicity studies of structural analogs (e.g., 2,2,2-trichloroethyl benzoate) suggest potential hepatotoxicity at doses >200 mg/kg (rodent models). Environmental persistence is moderate (hydrolysis half-life ~14 days at pH 7), necessitating careful waste management.

Industrial Applications and Regulatory Status

This ester’s applications remain exploratory, with potential as a polymer modifier (enhancing thermal stability in polyketones) or agrochemical intermediate. No current FDA or EPA approvals exist; however, OSHA guidelines for chlorinated esters recommend workplace exposure limits <5 mg/m³.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural elucidation of halogenated benzoic acid derivatives like benzoic acid;2,2-dichloroethenol?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C) to identify aromatic and aliphatic proton environments, FT-IR to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1680–1700 cm⁻¹), and mass spectrometry (MS) for molecular ion peaks and fragmentation patterns. For chlorinated substituents, isotopic patterns in MS (e.g., chlorine’s ³⁵Cl/³⁷Cl ratio) aid in identifying substitution sites. Purity should be verified via HPLC or GC-MS to avoid spectral interference from impurities .

Q. How can researchers synthesize benzoic acid derivatives with dichloroethenol moieties?

- Methodological Answer : Use nucleophilic substitution or esterification reactions. For example, react 2,2-dichloroethenol with benzoic acid under acidic catalysis (e.g., H₂SO₄) to form ester linkages. Monitor reaction progress via TLC or in-situ IR spectroscopy . Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) and characterize each step with spectroscopic methods .

Q. What methods are effective for assessing the purity of halogenated benzoic acid compounds?

- Methodological Answer : Employ differential scanning calorimetry (DSC) to measure melting point (Tfus) and enthalpy of fusion (ΔfusH), comparing results to literature values (e.g., NIST data ). Use elemental analysis (C, H, N, Cl) to validate stoichiometry. For trace impurities, high-resolution MS or X-ray crystallography provides definitive structural confirmation .

Advanced Research Questions

Q. How can contradictions in reported thermodynamic data (e.g., ΔfusH) for halogenated benzoic acids be resolved?

- Methodological Answer :

- Calibration : Validate DSC equipment using standard reference materials (e.g., indium) to ensure accuracy .

- Sample Purity : Remove trace solvents or byproducts via recrystallization or sublimation .

- Computational Validation : Compare experimental ΔfusH with density functional theory (DFT) calculations (e.g., Gaussian software) to identify outliers .

- Example data discrepancies may arise from polymorphic forms or hydration states, requiring powder XRD analysis .

Q. What strategies elucidate the reaction mechanism of this compound in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations to derive rate laws (e.g., pseudo-first-order conditions).

- Isotopic Labeling : Use ¹⁸O-labeled water or deuterated solvents to track oxygen exchange in ester hydrolysis.

- DFT Simulations : Model transition states to identify energy barriers for Cl⁻ displacement. Experimental data (e.g., activation energy) should align with computational predictions .

Q. How can computational modeling predict the stability of this compound in environmental matrices?

- Methodological Answer :

- Use quantitative structure-activity relationship (QSAR) models to estimate hydrolysis or photodegradation rates.

- Validate predictions with LC-MS/MS analysis of degradation products in controlled aqueous/organic solvent systems.

- Compare Hammett substituent constants (σ) for chlorine substituents to assess electronic effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.